molecular formula C15H14N4O4 B13789970 p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid CAS No. 65542-15-6

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid

Cat. No.: B13789970
CAS No.: 65542-15-6
M. Wt: 314.30 g/mol
InChI Key: WQUKDBHBKGMTDS-UHFFFAOYSA-N
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Description

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid is a triazene-substituted benzoic acid derivative with a para-nitrobenzyl group on the triazeno moiety. This compound is structurally distinct due to its triazene linkage (N=N–N), which confers unique reactivity and biological properties. Triazenes are known for their role in medicinal chemistry, particularly as prodrugs that generate cytotoxic diazonium ions under physiological conditions . Notably, this compound has demonstrated antileukemic and antimetastatic activity in preclinical studies, distinguishing it from simpler benzoic acid derivatives .

Properties

CAS No.

65542-15-6

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

4-[[methyl-[(4-nitrophenyl)methyl]amino]diazenyl]benzoic acid

InChI

InChI=1S/C15H14N4O4/c1-18(10-11-2-8-14(9-3-11)19(22)23)17-16-13-6-4-12(5-7-13)15(20)21/h2-9H,10H2,1H3,(H,20,21)

InChI Key

WQUKDBHBKGMTDS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the formation of the triazeno group through diazotization and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents such as nitric acid, sulfuric acid, and sodium nitrite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazeno group can undergo cleavage to release active intermediates that interact with specific pathways, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazeno-Substituted Benzoic Acid Derivatives

  • Ortho and Meta Isomers: The biological activity of triazeno benzoic acids is highly dependent on substitution patterns. In mice bearing TLX5 lymphoma or P388 leukemia, the para isomer (the compound in focus) significantly increased survival time, while the meta isomer showed weaker effects, and the ortho isomer was inactive. This highlights the critical role of para-substitution in optimizing therapeutic outcomes .
  • DM-COOK (Potassium Salt): The potassium salt of the para isomer, DM-COOK, exhibited potent antimetastatic effects in M5076/73A ovarian sarcoma models. At 40–50 mg/kg, it reduced primary tumor weight by 50% and prevented metastatic spread to organs like the liver and kidneys. This contrasts with non-triazeno benzoic acids, which lack such activity .

Other Benzoic Acid Derivatives

  • p-(Dimethylsulfamoyl)benzoic Acid (DMSB): Unlike the triazeno derivative, DMSB lacks a reactive N=N–N group and is instead sulfonamide-functionalized.
  • p-[4,6-Bis(trichloromethyl)-S-triazin-2-yl]benzoic Acid Ethyl Ester (TCMBA): TCMBA contains a triazine ring and trichloromethyl groups, which confer photolability and pesticidal properties. Its mechanism diverges entirely from the triazeno compound, as it acts via light-induced radical generation .

Anticancer Mechanisms

  • Instead, it inhibits tumor cell dissemination in vivo, suggesting a unique mechanism targeting metastatic pathways rather than direct cytotoxicity .
  • Comparison with Aspirin and Triflusal: While aspirin (acetylsalicylic acid) and triflusal (trifluoromethyl benzoic acid) are anti-inflammatory and antithrombotic agents, they lack the triazeno group and associated antimetastatic effects .

Toxicity Profiling

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (e.g., 0JA, 1JA) strongly influence acute toxicity (LD50). The para-nitrobenzyl and triazeno groups in this compound may alter these indices, but specific LD50 data remain unreported. In contrast, simpler benzoic acids like aspirin have well-characterized toxicity profiles .

Physicochemical Properties and Reactivity

Solubility and Extraction

Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, triazeno) exhibit higher distribution coefficients (m) in membrane-based extraction systems, enhancing their solubility in organic phases. However, the bulky triazeno-nitrobenzyl substituent in this compound may reduce mobility compared to unsubstituted benzoic acid or phenol .

Data Tables

Table 1: Comparative Anticancer Activity of Triazeno Benzoic Acid Isomers

Isomer Survival Increase (TLX5 Lymphoma) Metastasis Inhibition (M5076 Sarcoma) Cytotoxicity (In Vitro)
Para Marked increase 50–100% reduction None
Meta Moderate increase Not tested None
Ortho No effect Not tested None

Table 2: Key Physicochemical Properties of Benzoic Acid Derivatives

Compound logP (Predicted) Extraction Rate (Relative to Acetic Acid)
Benzoic acid 1.87 1.0 (Baseline)
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno) 2.95* ~0.8* (Estimated)
Phenol 1.46 1.2

*Predicted based on substituent contributions.

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